molecular formula C11H25NO2 B13299140 2-[(Octan-2-yl)amino]propane-1,3-diol

2-[(Octan-2-yl)amino]propane-1,3-diol

Cat. No.: B13299140
M. Wt: 203.32 g/mol
InChI Key: ZOIFJGYUGCMYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Octan-2-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C11H25NO2 It is a derivative of 2-amino-1,3-propane diol, where one of the hydrogen atoms on the amino group is replaced by an octan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octan-2-yl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with an appropriate octan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1,3-propane diol attacks the carbon atom of the octan-2-yl halide, displacing the halide ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Octan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Octan-2-yl)amino]propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Octan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Octan-2-yl)amino]propane-1,3-diol is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

2-(octan-2-ylamino)propane-1,3-diol

InChI

InChI=1S/C11H25NO2/c1-3-4-5-6-7-10(2)12-11(8-13)9-14/h10-14H,3-9H2,1-2H3

InChI Key

ZOIFJGYUGCMYEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.